4-(2-Bromo-4-methoxyphenyl)-1,3-thiazol-2-amine
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Overview
Description
4-(2-Bromo-4-methoxyphenyl)thiazol-2-amine is a compound that belongs to the thiazole family, which is known for its diverse biological activities Thiazole rings are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Bromo-4-methoxyphenyl)thiazol-2-amine typically involves the reaction of p-bromoacetophenone with thiourea in the presence of a catalyst such as iodine. The reaction proceeds through the formation of an intermediate, 4-(4-bromophenyl)thiazol-2-amine, which is then further modified to introduce the methoxy group .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(2-Bromo-4-methoxyphenyl)thiazol-2-amine undergoes various types of chemical reactions, including:
Nucleophilic substitution: The bromo group can be replaced by other nucleophiles.
Oxidation and reduction: The thiazole ring can participate in redox reactions.
Electrophilic substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium cyanide, and amines.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a variety of substituted thiazole derivatives .
Scientific Research Applications
4-(2-Bromo-4-methoxyphenyl)thiazol-2-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anticancer activity, particularly against breast cancer cell lines.
Mechanism of Action
The mechanism of action of 4-(2-Bromo-4-methoxyphenyl)thiazol-2-amine involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit the biosynthesis of bacterial lipids, leading to antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
4-(4-Bromophenyl)thiazol-2-amine: Similar structure but lacks the methoxy group.
4-(5-Bromo-2-methoxyphenyl)thiazol-2-amine: Similar structure with a different position of the bromo group.
Uniqueness
The presence of both bromo and methoxy groups in 4-(2-Bromo-4-methoxyphenyl)thiazol-2-amine enhances its reactivity and potential biological activity compared to similar compounds. This unique combination of substituents allows for a broader range of chemical modifications and applications.
Properties
Molecular Formula |
C10H9BrN2OS |
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Molecular Weight |
285.16 g/mol |
IUPAC Name |
4-(2-bromo-4-methoxyphenyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C10H9BrN2OS/c1-14-6-2-3-7(8(11)4-6)9-5-15-10(12)13-9/h2-5H,1H3,(H2,12,13) |
InChI Key |
XUUMXFAQNWKFNT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CSC(=N2)N)Br |
Origin of Product |
United States |
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